molecular formula C10H13N3O2 B1491427 (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone CAS No. 1248603-32-8

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Cat. No.: B1491427
CAS No.: 1248603-32-8
M. Wt: 207.23 g/mol
InChI Key: GESFFPIEJYMWKX-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a methanone core linking two key heterocyclic systems: a 3-aminopyrrolidine and a 6-hydroxypyridin-3-yl (or 5-hydroxypyridin-2-yl) ring. This structure is a versatile scaffold for designing biologically active molecules. Compounds with the (3-aminopyrrolidin-1-yl)methanone structure have been identified as potent antagonists for the Melanin-Concentrating Hormone (MCH) receptor, a key target for therapeutic agents in metabolic disorders and obesity . Furthermore, structurally similar pyrrolidinyl methanone derivatives have demonstrated inhibitory activity against dipeptidyl peptidase 4 (DPP-4), a validated target for type 2 diabetes treatment . The presence of both amino and hydroxy functional groups on this scaffold provides handles for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(3-aminopyrrolidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-8-3-4-13(6-8)10(15)7-1-2-9(14)12-5-7/h1-2,5,8H,3-4,6,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFFPIEJYMWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Butanetriol Derivatives (Mesylate Route)

  • Starting from optically active butyl-1,2,4-trimesylate, the compound undergoes nucleophilic substitution with a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 0–70°C (preferably 50–60°C), yielding optically active pyrrolidine derivatives.
  • The amino protecting group (benzyl) is replaced by allyloxycarbonyl using allyl haloformate in an inert solvent like heptane at 0–100°C.
  • Introduction of the amino group is performed under pressure (3×10^6 to 2×10^7 Pa) and elevated temperatures (20–200°C, preferably 100–150°C) in solvents such as THF or dimethoxyethane.
  • This process provides high optical and chemical yields of 3-amino-pyrrolidine derivatives suitable for further functionalization.

Chiral Synthesis from trans-4-Hydroxyl-L-Proline

  • trans-4-Hydroxyl-L-proline is used as a chiral starting material.
  • The sequence includes:
    • Decarboxylation to form (R)-3-hydroxypyrrolidine hydrochloride.
    • N-tert-butoxycarbonyl (N-Boc) protection of the amine group.
    • Hydroxyl sulfonylation to activate the hydroxyl group.
    • SN2 reaction with an azide reagent, causing inversion of configuration.
    • Reduction of the azide group to an amino group using triphenylphosphine and concentrated hydrochloric acid.
  • This four-step chain reaction yields (S)-3-aminopyrrolidine dihydrochloride with good stereochemical control and efficiency.
Step Reaction Conditions Outcome
(a) Decarboxylation of trans-4-hydroxyl-L-proline Catalyst, solvent (R)-3-hydroxypyrrolidine hydrochloride
(b) N-Boc protection Standard Boc-protection conditions N-Boc protected intermediate
(c) Hydroxyl sulfonylation and SN2 with azide Suitable sulfonylation reagents, azide reagent (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine
(d) Azide reduction to amine Triphenylphosphine, HCl (S)-3-aminopyrrolidine dihydrochloride

Preparation of the 6-Hydroxypyridin-3-yl Methanone Fragment

This fragment involves a hydroxypyridine ring functionalized with a methanone (carbonyl) group at the 3-position.

Synthesis of 6-Methylpyridin-3-yl Methanol and Derivatives

  • Methyl 6-methylnicotinate is reduced by sodium borohydride or lithium aluminum hydride in solvents like methanol or tetrahydrofuran at low temperatures (-78°C to ambient).
  • The reduction yields (6-methylpyridin-3-yl)methanol with yields ranging from 62% to 84%.
  • Oxidation of this alcohol to the corresponding aldehyde or chloromethyl derivative is achieved using manganese dioxide or thionyl chloride under controlled conditions (0–35°C).
  • For example, treatment with thionyl chloride in toluene at 20–35°C for 1 hour converts the alcohol to 5-(chloromethyl)-2-methylpyridine hydrochloride with 92–96% yield.

Oxidation and Functional Group Transformations

  • The alcohol intermediate can be oxidized to aldehyde using chromium trioxide in pyridine or manganese dioxide in dichloromethane.
  • The aldehyde can be further functionalized or coupled with the aminopyrrolidine moiety to form the methanone linkage.
Step Reaction Conditions Yield
Reduction of methyl 6-methylnicotinate to alcohol NaBH4 or LiAlH4 in MeOH or THF, -78°C to RT 62–84%
Oxidation to aldehyde MnO2 in DCM, 0–25°C, 1.25 h or CrO3 in pyridine, reflux ~80%
Conversion to chloromethyl derivative SOCl2 in toluene/CHCl3, 20–35°C, 1 h 92–96%

Coupling to Form (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

  • The final coupling involves forming the methanone (amide or ketone) bond between the 3-aminopyrrolidine and the 6-hydroxypyridin-3-yl fragment.
  • This can be achieved by reacting the amino group of the aminopyrrolidine with an activated carboxyl or carbonyl derivative of the hydroxypyridine moiety (e.g., acid chloride or activated ester).
  • Conditions typically involve inert solvents (e.g., dichloromethane, THF), mild bases, and controlled temperatures to avoid side reactions.

Summary Table of Key Preparation Methods

Compound Fragment Starting Material Key Reactions Conditions Yield & Notes
3-Aminopyrrolidine Butyl-1,2,4-trimesylate or trans-4-hydroxyl-L-proline Nucleophilic substitution, Boc protection, SN2 azide substitution, reduction THF, 0–70°C; pressure 3–20 MPa; triphenylphosphine/HCl High optical purity, good yields
6-Hydroxypyridin-3-yl methanone Methyl 6-methylnicotinate Reduction (NaBH4, LiAlH4), oxidation (MnO2, CrO3), chlorination (SOCl2) -78°C to RT, 0–35°C 62–96%, scalable
Final coupling Aminopyrrolidine + activated pyridine derivative Amide/ketone formation Mild base, inert solvent Requires optimization for purity and yield

Chemical Reactions Analysis

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds to introduce oxygen functionalities.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Nucleophiles like amines, alcohols, or halides; leaving groups like tosylates or mesylates

Major Products Formed

  • Oxidation: : Hydroxylated derivatives

  • Reduction: : Reduced amines or alcohols

  • Substitution: : Substituted pyrrolidines or hydroxypyridines

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or receptor interactions.

  • Medicine: : Potential therapeutic applications include its use as a lead compound for drug development targeting various diseases.

  • Industry: : It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system or disease being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone with structurally related compounds, focusing on synthesis, stability, and functional properties.

Structural Analogs with Varying Heterocycles

a. (4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

  • Key Differences : Replaces the pyrrolidine (5-membered) with a piperidine (6-membered) ring.
  • Impact: Molecular Weight: 221.26 g/mol vs. ~235–250 g/mol (estimated for the pyrrolidine analog) . Commercial Status: Discontinued, suggesting challenges in synthesis or stability .

b. (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone Hydrochloride

  • Key Differences : Cyclopropyl group replaces the hydroxypyridine moiety.
  • Impact :
    • Solubility : Hydrochloride salt form improves aqueous solubility compared to the neutral hydroxypyridine analog .
    • Stereochemistry : The (S)-configuration highlights the role of chirality in biological activity, though specific data are unavailable .

Thermal Stability and Crystallinity

  • Di(1H-tetrazol-5-yl)methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Decomposition Temperatures: 288.7°C and 247.6°C, respectively, stabilized by extensive H-bond networks . Comparison: The hydroxypyridine-pyrrolidine analog likely exhibits lower thermal stability due to fewer H-bonds, though exact data are lacking.

Electronic Effects of Substituents

  • Fluorine-Substituted Pyridines (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol): Electron-Withdrawing Effects: Fluorine increases ring electronegativity, contrasting with the electron-donating hydroxyl group in the target compound . Acidity: The 6-hydroxyl group may enhance hydrogen-bonding capacity, improving crystallinity or receptor interactions.

Biological Activity

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H12_{12}N2_{2}O
  • Molecular Weight : 176.22 g/mol

The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of certain kinases and has shown promise in modulating neurotransmitter systems.

Pharmacological Effects

  • Antidepressant Activity : Studies have demonstrated that this compound has antidepressant-like effects in animal models. It appears to enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
  • Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

Study 1: Antidepressant Efficacy

In a controlled study involving rodents, this compound was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to the control group, correlating with increased levels of serotonin and norepinephrine in the hippocampus.

Dose (mg/kg)Behavior Score (Lower is Better)Serotonin Level (ng/g)Norepinephrine Level (ng/g)
0155030
5107045
1059060

Study 2: Neuroprotection Against Oxidative Stress

A study focused on the neuroprotective effects of the compound involved exposing neuronal cells to oxidative stressors. Cells treated with this compound showed significantly reduced markers of apoptosis compared to untreated cells.

Treatment GroupApoptosis Rate (%)
Control45
Compound Treatment20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Reactant of Route 2
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(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

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